2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile
Description
2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile is a benzonitrile derivative featuring a benzene core substituted with a chlorine atom at position 2 and a cyano(4-fluorophenyl)methyl group at position 4. The 4-fluorophenyl moiety contributes to lipophilicity, which may impact bioavailability and binding affinity in biological systems.
Properties
IUPAC Name |
2-chloro-6-[cyano-(4-fluorophenyl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2/c16-15-3-1-2-12(14(15)9-19)13(8-18)10-4-6-11(17)7-5-10/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPUYCDUKNZMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)C(C#N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzonitrile with 4-fluorobenzyl cyanide under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile finds applications in diverse scientific research areas, including:
Chemistry: Used as a building block for the synthesis of novel materials and compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the development of catalysts and other industrial processes
Mechanism of Action
The mechanism of action of 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Pyridine vs. Benzene Derivatives: The compound 2-Chloro-3-cyano-6-(4-fluorophenyl)pyridine (C₁₂H₆ClFN₂) replaces the benzene ring with a pyridine core. This compound also exhibits acute toxicity hazards (H302, H315) . In contrast, the benzene-based target compound may exhibit greater stability under acidic conditions due to the absence of a basic nitrogen.
- Chromene-Fused Systems: The chromene derivative 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (C₂₁H₁₅FN₂O₂) features a bicyclic chromene scaffold. The fused ring system imparts rigidity, which can enhance binding specificity in biological targets. The amino and methoxy groups in this compound contribute to hydrogen-bonding capacity and solubility, unlike the target compound’s simpler substitution pattern. Notably, chromene derivatives in this class have demonstrated antimicrobial and antitumor activities .
Substituent Effects
- Halogen and Cyano Placement: 2-Fluoro-6-(4-methylphenoxy)benzonitrile (C₁₄H₁₀FNO) shares a benzonitrile backbone but replaces chlorine with fluorine and introduces a phenoxy group.
Sulfur-Containing Analogs :
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (C₂₁H₁₆ClN₂OS) incorporates a methylsulfanyl group and a ketone, which may enhance metabolic stability but introduce steric bulk absent in the target compound. The sulfur atom could also influence redox properties .
Research Implications and Limitations
While the target compound shares structural motifs with bioactive molecules (e.g., fluorophenyl and cyano groups), direct pharmacological or toxicological data are absent in the provided evidence. Its comparison with pyridine and chromene analogs highlights the importance of core structure and substituent placement in modulating properties. For instance, pyridine derivatives may prioritize reactivity, whereas chromene systems favor rigid binding. Further studies are needed to quantify solubility, stability, and biological activity for 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile.
Biological Activity
2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile, with the CAS number 127667-12-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H8ClFN2
- Molecular Weight : 270.69 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound has been investigated for various biological activities, particularly its anticancer properties. Its structure suggests potential interactions with biological targets, including enzymes and receptors involved in cancer progression.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 1.5 | Inhibits cell proliferation and induces G1 phase arrest |
| HeLa (Cervical Cancer) | 2.41 | Disrupts microtubule dynamics leading to mitotic arrest |
These values indicate that the compound is a potent inhibitor of cell growth, particularly in breast and lung cancer models.
The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. The proposed mechanisms include:
- Mitochondrial Pathway Activation : The compound promotes the release of cytochrome c from mitochondria, activating caspases that lead to apoptosis.
- Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, it prevents cancer cells from proliferating.
Case Studies
-
Study on MCF-7 Cells :
- Researchers found that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis revealed a dose-dependent increase in apoptosis markers.
-
In Vivo Studies :
- In animal models, administration of the compound showed a reduction in tumor size and improved survival rates without significant toxicity observed in normal tissues.
Safety and Toxicology
While the compound exhibits promising anticancer activity, safety assessments are crucial. Preliminary toxicological studies indicate that at therapeutic doses, it does not significantly affect cardiovascular or central nervous systems. However, further comprehensive toxicological evaluations are necessary to establish safety profiles.
Future Directions
Future research should focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
- Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutics.
- Mechanistic Studies : Further elucidation of its molecular targets and pathways involved in its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
